6-amino-5-phenyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
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Overview
Description
6-amino-5-phenyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is a heterocyclic compound that belongs to the class of thioxopyrimidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both amino and thioxo groups in the pyrimidinone ring makes this compound an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-phenyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone typically involves the condensation of appropriate aldehydes with thiourea and β-ketoesters under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the thioxo group, to form corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: N-alkylated, N-acylated, and N-sulfonylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 6-amino-5-phenyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone would depend on its specific biological activity. Generally, such compounds may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the thioxo and amino groups allows for multiple modes of interaction, including hydrogen bonding, covalent bonding, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
6-amino-5-phenyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone: Unique due to the presence of both amino and thioxo groups.
5-phenyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone: Lacks the amino group, which may affect its reactivity and biological activity.
6-amino-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone: Lacks the phenyl group, which may influence its hydrophobic interactions and overall activity.
Uniqueness
The combination of the amino, phenyl, and thioxo groups in this compound makes it a versatile compound with unique chemical and biological properties
Properties
IUPAC Name |
6-amino-5-phenyl-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c11-8-7(6-4-2-1-3-5-6)9(14)13-10(15)12-8/h1-5H,(H4,11,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQQTPVHDQLMHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=S)NC2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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